molecular formula C12H20CaO15 B12095850 2-Keto-D-gluconic acid hemicalcium sal&

2-Keto-D-gluconic acid hemicalcium sal&

Cat. No.: B12095850
M. Wt: 444.36 g/mol
InChI Key: LBTJSFDOKRLTMQ-UHFFFAOYSA-L
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Description

Significance in Biochemical Systems Research

The primary significance of 2-Keto-D-gluconic acid (2KGA) in biochemical research lies in its role as a crucial precursor for the industrial synthesis of D-erythorbic acid (also known as isoascorbic acid). caymanchem.comnih.govmdpi.comacs.org D-erythorbic acid and its salts are widely used as antioxidants and preservatives in the food industry. nih.govmdpi.comacs.org

Research also focuses on the metabolic pathways that produce and consume 2KGA. In many bacteria, glucose is oxidized in the periplasmic space to form gluconic acid, which is then further oxidized to 2-ketogluconate. nih.gov The compound can then be secreted or transported into the cytoplasm to be metabolized through pathways like the Entner-Doudoroff pathway. mdpi.com Understanding these metabolic routes is essential for optimizing the microbial fermentation processes used for its large-scale production. mdpi.comfrontiersin.org The study of the enzymes involved, such as gluconate dehydrogenase and 2-keto-D-glucose dehydrogenase, is a key area of investigation for improving production efficiency. nih.govresearchgate.netnih.gov

Natural Occurrence and Biological Distribution in Microbial Systems

2-Keto-D-gluconic acid is well-established as a bacterial metabolite. caymanchem.comnih.gov It is an intermediate product resulting from the incomplete oxidation of glucose by numerous bacterial species. mdpi.comnih.gov Microbial fermentation is the primary method for its industrial production, highlighting its origin as a natural product of bacterial metabolic activity. nih.govacs.orgfrontiersin.org

Several bacterial genera are known for their ability to produce 2-Keto-D-gluconic acid. The most prominent among these are Pseudomonas and Gluconobacter. caymanchem.comnih.gov

Pseudomonas : Various species within this genus, such as Pseudomonas plecoglossicida and Pseudomonas fluorescens, are efficient producers of 2KGA. caymanchem.comnih.govmdpi.comresearchgate.net Research has demonstrated high-yield production using these bacteria, with studies focusing on optimizing fermentation conditions and using immobilized cells to enhance productivity and reusability. nih.govnih.govfrontiersin.org For instance, immobilized P. plecoglossicida resting cells have achieved a 2KGA concentration of 171.77 g/L. nih.govresearchgate.net The metabolic pathways for 2KGA utilization in Pseudomonas are also a subject of detailed study to improve industrial strain performance. mdpi.com

Gluconobacter : The genus Gluconobacter, particularly Gluconobacter oxydans, is widely used in biotechnology for its oxidative fermentation capabilities. nih.govnih.govresearchgate.net These bacteria convert glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid via membrane-bound dehydrogenases. nih.gov Genetic engineering efforts have been directed at G. oxydans to enhance 2KGA production by overexpressing specific enzymes and to create mutant strains that limit the formation of by-products. acs.orgnih.gov

Other genera capable of producing 2KGA include Serratia, Klebsiella, and Acetobacter. nih.govacs.orgfrontiersin.org

Microbial Genera Associated with 2-Keto-D-gluconic Acid Production
Microbial GenusSpecific Species ExampleKey Research FindingsReference
PseudomonasP. plecoglossicida, P. fluorescensUsed for industrial production; high yields achieved through process optimization and cell immobilization. caymanchem.comnih.govmdpi.comfrontiersin.org
GluconobacterG. oxydansKnown for oxidative fermentation; genetically engineered to improve 2KGA yield and reduce by-products. acs.orgnih.gov
SerratiaS. marcescensIdentified as a producer for 2KGA fermentation. acs.orgfrontiersin.org
KlebsiellaK. pneumoniaeReported as a producer of 2-ketogluconic acid. acs.orgfrontiersin.orgnih.gov
AcetobacterA. orleanensisUtilized in microbial fermentation to produce 2KGA from glucose. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTJSFDOKRLTMQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CaO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Microbial Production of 2 Keto D Gluconic Acid

D-Glucose Oxidation Pathways

The biosynthesis of 2-KGA from D-glucose is a two-step oxidation process that occurs in the periplasmic space of several Gram-negative bacteria. nih.govasm.orgnih.gov This localization is advantageous as it allows for the rapid accumulation of the product in the culture medium without the need for transport across the cytoplasmic membrane. nih.gov

Flavin Adenine (B156593) Dinucleotide-Dependent Gluconate 2-Dehydrogenase Activity

Following the formation of D-gluconic acid, the second oxidative step is mediated by a flavin adenine dinucleotide (FAD)-dependent gluconate 2-dehydrogenase (GADH). nih.govnih.gov This enzyme, also located in the periplasm, specifically oxidizes D-gluconic acid at the C-2 position to yield 2-Keto-D-gluconic acid. nih.govasm.org The FAD prosthetic group is often covalently bound to the dehydrogenase subunit of the enzyme complex. asm.orgresearchgate.net Overexpression of the gene encoding GADH in strains like Gluconobacter oxydans has been shown to significantly enhance the productivity of 2-KGA from both gluconic acid and glucose. nih.govresearchgate.net

Role of Membrane-Bound Dehydrogenases in Gluconate Conversion

The sequential catalytic actions of two key membrane-bound dehydrogenases—PQQ-dependent GDH and FAD-dependent GADH—are central to the efficient production of 2-KGA. nih.govasm.org These enzymes are integrated into the respiratory chain, located on the cytoplasmic membrane and facing the periplasm. nih.govasm.org This arrangement links the oxidation of the substrate directly to the reduction of molecular oxygen, which generates a proton motive force for ATP synthesis. nih.gov This periplasmic oxidation system allows the bacteria to carry out incomplete oxidation of sugars and accumulate the resulting products, such as 2-KGA, in high concentrations externally. nih.govasm.org

Microbial Strains Employed in Biosynthesis

Several genera of bacteria are known for their ability to produce 2-Keto-D-gluconic acid. The most prominent among these are species of Gluconobacter and Pseudomonas, which are widely used in industrial fermentation processes. frontiersin.orgnih.gov

Gluconobacter spp. (e.g., G. oxydans, G. japonicus, G. suboxydans)

Species of the genus Gluconobacter are well-known acetic acid bacteria characterized by their capacity for incomplete oxidation of a wide array of sugars and sugar alcohols in the periplasm. nih.gov

Gluconobacter oxydans : This species is frequently utilized for 2-KGA production. nih.govnih.gov Some strains, however, can also produce 5-keto-D-gluconic acid (5-KGA) as a byproduct, which can be disadvantageous for industrial applications focused solely on 2-KGA. nih.gov Genetic engineering, such as overexpressing the ga2dh gene, has been employed in G. oxydans to improve 2-KGA yields and productivity significantly. nih.govresearchgate.net

Gluconobacter japonicus : This species has also been optimized for 2-KGA production. Through process optimization in fermentation, yields have been substantially increased. cnif.cn Metabolic engineering strategies, including the knockout of competing pathways and overexpression of GADH, have further enhanced 2-KGA titers in G. japonicus. frontiersin.org

Gluconobacter suboxydans : Historically, strains of A. suboxydans (now classified under Gluconobacter) were investigated for ketogluconic acid production. asm.org While some strains predominantly produce 5-KGA, others were found to yield 2-KGA, particularly when grown on gluconate salts. asm.org

The table below summarizes research findings on 2-KGA production by various Gluconobacter strains.

Table 1: 2-KGA Production by Gluconobacter Strains
Strain Substrate & Initial Conc. Fermentation Method Max 2-KGA Titer (g/L) Productivity (g/L/h) Yield (%) Reference
G. japonicus CGMCC 1.49 100 g/L Glucose 3L Fermenter 122.1 - 75.5 cnif.cn
G. oxydans DSM2003 (Engineered) 270 g/L Glucose Batch Biotransformation 321 17.83 99.1 nih.gov
G. oxydans DSM2003 (Engineered) 480 g/L Gluconic Acid Batch Biotransformation 453.3 10.07 95.3 nih.gov
G. oxydans ATCC 9937 100 g/L D-glucose Fermentation 41.03 - - frontiersin.org

Pseudomonas spp. (Pseudomonas plecoglossicida)

The genus Pseudomonas includes several species capable of efficiently producing 2-KGA, with some strains being used for industrial-scale manufacturing. frontiersin.orgasm.orgnih.gov

Pseudomonas plecoglossicida : This species is a key industrial producer of 2-KGA. nih.govmdpi.com Strains like P. plecoglossicida JUIM01 have been extensively studied and optimized for high-yield production. frontiersin.orgnih.gov Research has focused on various fermentation strategies, including two-stage semi-continuous processes and cell immobilization, to overcome substrate inhibition and improve efficiency and cell reusability. frontiersin.orgnih.govnih.gov Immobilized resting cells of P. plecoglossicida have achieved high 2-KGA concentrations with excellent conversion ratios. nih.govnih.gov

Other Pseudomonas species, such as P. aureofaciens and P. fluorescens, have also been reported to produce 2-KGA from D-glucose. nih.govnih.govasm.org The biosynthetic pathway involving two sequential membrane-bound dehydrogenases is conserved in these species. nih.govasm.org

The table below presents research findings on 2-KGA production by Pseudomonas strains.

Table 2: 2-KGA Production by Pseudomonas Strains
Strain Substrate & Initial Conc. Fermentation Method Max 2-KGA Titer (g/L) Productivity (g/L/h) Yield (g/g) Reference
P. plecoglossicida JUIM01 140 g/L Glucose Batch Fermentation 136.47 - - frontiersin.org
P. plecoglossicida JUIM01 400 g/L Glucose Feed Two-Stage Semi-continuous 139.83 8.97 0.9872 frontiersin.org
P. plecoglossicida JUIM01 (Immobilized) 175 g/L Glucose Batch Bioconversion 171.91 3.58 1.06 nih.gov
P. plecoglossicida JUIM01 (Immobilized) 126 g/L Glucose Airlift Bioreactor 134.45 4.48 1.07 nih.gov

Transcriptional Regulation of 2-Keto-D-gluconic Acid Metabolism

The UxuR Regulon in Escherichia coli

In Escherichia coli, the metabolism of hexuronates, which can be converted to 2-keto-D-gluconic acid, is controlled by a complex regulatory network. At the heart of this network is the UxuR protein, a transcriptional regulator belonging to the GntR family. mdpi.comnih.gov The uxuR gene itself is a product of gene duplication from the exuR gene, and both proteins now function as paralogous regulators. nih.gov

UxuR primarily functions as a repressor of the uxuAB operon. nih.govnih.gov This operon contains the genes uxuA, encoding D-mannonate dehydratase, and uxuB, encoding fructuronate reductase. nih.gov The repression of the uxuAB operon by UxuR is relieved in the presence of D-fructuronate, which acts as an inducer. microbiologyresearch.org This allows for the catabolism of hexuronates when they are available as a carbon source. The regulatory action of UxuR is not solitary; it can act cooperatively with the ExuR repressor to control the uxu operon. nih.gov

Beyond its role in hexuronate metabolism, UxuR has been shown to have a broader impact on cellular processes. Proteomic studies have revealed that the deletion of the uxuR gene leads to significant changes in the expression levels of several proteins, indicating a more global regulatory role. mdpi.comnih.govnih.gov Notably, in the absence of UxuR, there is a marked increase in the expression of the flagellar protein FliC and a decrease in the outer membrane porin OmpF. mdpi.comnih.govnih.gov This suggests an involvement of UxuR in regulating bacterial motility and biofilm formation. mdpi.comnih.govnih.gov

The following table summarizes the key proteins affected by the deletion of the uxuR gene in E. coli K-12 MG1655, as determined by proteomic analysis. nih.gov

ProteinGeneFunctionChange upon ΔuxuR
D-mannonate dehydrataseuxuAEnzyme in hexuronate catabolismStrongly enhanced expression
Flagellar proteinfliCComponent of bacterial flagellaStrongly enhanced expression
Outer membrane porinOmpFPorin for small molecule transportReduced amount

Table 1. Impact of uxuR deletion on the E. coli proteome.

Characterization of Transcriptional Regulator PtxS from Pseudomonas plecoglossicida

Pseudomonas plecoglossicida is an industrial producer of 2-keto-D-gluconic acid (2KGA). The regulation of 2KGA metabolism in this bacterium is crucial for maximizing production yields. A key player in this regulatory network is the transcriptional regulator PtxS. nih.govnih.gov

PtxS is a member of the LacI-family of transcriptional repressors and plays a pivotal role in controlling the catabolism of 2KGA. nih.govnih.gov It achieves this by regulating the expression of the 2-ketogluconate utilization operon, known as the kgu operon. nih.govnih.gov In P. plecoglossicida, the kgu operon is composed of four structural genes: kguE, kguK, kguT, and kguD. nih.govnih.gov The gene encoding the PtxS regulator itself, ptxS, is located upstream of the kgu operon but is not part of it. nih.govnih.gov

The mechanism of regulation involves the specific binding of the PtxS protein to a 14-base pair palindromic sequence (5′-TGAAACCGGTTTCA-3′) located within the promoter region of the kgu operon. nih.govnih.gov This binding site overlaps with the transcriptional start site, and the presence of PtxS physically hinders the binding of RNA polymerase, thereby repressing the transcription of the kgu operon. nih.govnih.gov

The repression by PtxS is not absolute and is modulated by the presence of 2KGA. 2KGA acts as an effector molecule, binding directly to the PtxS protein. nih.govnih.gov This binding induces a conformational change in PtxS, causing it to dissociate from the DNA. nih.govnih.gov The release of the PtxS repressor allows for the transcription of the kgu operon to proceed, leading to the synthesis of the enzymes required for 2KGA catabolism. nih.govnih.gov This regulatory mechanism allows the bacterium to utilize 2KGA as a carbon source when it is available.

The components of the PtxS-mediated regulation of the kgu operon in P. plecoglossicida are detailed in the table below.

ComponentDescriptionFunction
PtxS LacI-family transcriptional regulatorRepresses the transcription of the kgu operon
kgu operon Comprises genes kguE, kguK, kguT, and kguDEncodes enzymes for 2-ketogluconate utilization
PtxS binding site 14 bp palindrome (5′-TGAAACCGGTTTCA-3′) in the kgu promoterSite of PtxS binding to repress transcription
2-Keto-D-gluconic acid (2KGA) Effector moleculeBinds to PtxS, causing its dissociation from the DNA and inducing operon expression

Table 2. Key components of the PtxS regulatory system in Pseudomonas plecoglossicida.

Enzymatic Transformations and Metabolic Fates of 2 Keto D Gluconic Acid

Enzymatic Reduction of 2-Keto-D-gluconic Acid

The enzymatic reduction of 2-keto-D-gluconic acid is a key step in its metabolism, particularly in certain species of acetic acid bacteria. This process is catalyzed by the enzyme 2-ketogluconate reductase (2KGR).

2-Ketogluconate Reductase (2KGR) Activity and Identified Isoforms (e.g., GLF_0478, GLF_1777)

In Gluconobacter sp. strain CHM43, two NADPH-dependent 2-ketogluconate reductase (2KGR) isoforms, GLF_0478 and GLF_1777, have been identified as pivotal enzymes in the assimilation of 2-keto-D-gluconate (2KG). nih.govresearchgate.net These isoforms share 70% and 48% amino acid sequence identity, respectively, with the 2KGR found in Gluconobacter oxydans strain 621H. nih.govresearchgate.net

Studies involving mutant strains of Gluconobacter sp. CHM43 have demonstrated the functional redundancy and essentiality of these two enzymes. nih.gov While strains with a single deletion of either GLF_0478 or GLF_1777 could still consume 2KG, a double-deletion mutant lost this ability entirely, indicating that these two reductases are the primary enzymes responsible for 2KG reduction in this organism. nih.govasm.org The expression of these isoforms is inducible by 2KG; GLF_0478 appears to be constitutively expressed at a low level and is further induced by 2KG, whereas GLF_1777 is inducible by 2KG but is repressed when an inducer is not present. nih.govresearchgate.net Both enzymes exhibit high activity at a neutral pH. nih.gov

Table 1: Properties of 2KGR Isoforms in Gluconobacter sp. CHM43

IsoformAmino Acid Identity to G. oxydans 621H 2KGRExpression RegulationOptimal pH Range
GLF_047870% nih.govresearchgate.netConstitutively expressed at low levels, induced by 2KG nih.govresearchgate.netHigh activity at neutral pH; maintains activity at pH 5 nih.govnih.gov
GLF_177748% nih.govresearchgate.netInducible by 2KG, repressed in the absence of an inducer nih.govresearchgate.netHigh activity at neutral pH; almost no activity at pH 5 nih.govnih.gov

Cofactor Specificity of 2KGR (NADPH vs. NADH)

The 2KGR isoforms GLF_0478 and GLF_1777 from Gluconobacter sp. CHM43 demonstrate a clear preference for NADPH as a cofactor over NADH. nih.gov The reaction rates for both enzymes when using NADH are approximately half of those observed with NADPH. nih.gov This preference is further substantiated by their Michaelis-Menten constants (KM), where the KM values for NADPH are significantly lower than for NADH, signifying a higher binding affinity for NADPH. nih.govresearchgate.netnih.gov This strong preference for NADPH suggests its primary role as the electron donor for the reduction of 2-keto-D-gluconic acid in this organism. researchgate.netnih.gov

Table 2: Cofactor Specificity of 2KGR Isoforms

IsoformCofactorRelative Reaction RateKM ValueNote
GLF_0478 & GLF_1777NADPHHigherLower KM (Higher Affinity) nih.govresearchgate.netnih.govThe reaction rate with NADH is approximately 50% of the rate with NADPH. nih.gov
NADHLowerHigher KM (Lower Affinity) nih.govresearchgate.netnih.gov

Role in 2-Ketogluconate Assimilation Pathways

In bacteria such as Gluconobacter, the reduction of 2-keto-D-gluconic acid (2KG) is the committed and essential first step in its assimilation pathway. nih.govasm.orgasm.org Unlike other bacteria like Pseudomonas and Cupriavidus necator, which first phosphorylate 2KG, Gluconobacter directly reduces it to D-gluconate. nih.govresearchgate.netasm.org This initial reduction is catalyzed by the 2KGR enzymes (GLF_0478 and GLF_1777). nih.govresearchgate.net Once reduced to D-gluconate, the molecule can then enter central metabolic routes such as the pentose (B10789219) phosphate (B84403) pathway or the Entner-Doudoroff pathway to be utilized as a carbon source for the cell. nih.gov The inability of mutant strains lacking both 2KGR genes to consume 2KG confirms that this reduction is the critical gateway for its metabolism. nih.govasm.orgasm.org

Interconversion with D-Gluconate

The metabolism of 2-keto-D-gluconic acid involves a direct interconversion with D-gluconate. In many Gluconobacter strains, D-glucose is first oxidized to D-gluconate in the periplasm, which is then further oxidized to 2-keto-D-gluconate by membrane-bound dehydrogenases. nih.govnih.gov For the cell to utilize this 2-keto-D-gluconic acid, it is transported into the cytoplasm and reduced back to D-gluconate by 2-ketogluconate reductase (2KGR). nih.gov This enzymatic reaction is reversible, and 2KGRs also exhibit D-gluconate dehydrogenase activity, catalyzing the oxidation of D-gluconate to 2-keto-D-gluconate in the presence of NADP⁺ or NAD⁺. nih.govwikipedia.org This interconversion allows the cell to both produce and consume 2-keto-D-gluconic acid, balancing its metabolic needs.

Conversion to D-Mannonate

Another metabolic route involves the conversion of uronic acids, which are structurally related to gluconic acid.

Fructuronate Reductase (EC 1.1.1.57) Catalysis

Fructuronate reductase (EC 1.1.1.57), also known as D-mannonate oxidoreductase, is an enzyme that plays a role in pentose and glucuronate interconversions. wikipedia.orggenome.jp This enzyme catalyzes the reversible reaction converting D-fructuronate to D-mannonate. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is D-mannonate:NAD⁺ 5-oxidoreductase. wikipedia.orgqmul.ac.uk The reaction catalyzed is:

D-mannonate + NAD⁺ ⇌ D-fructuronate + NADH + H⁺ wikipedia.orgqmul.ac.uk

This enzyme is a key component of the D-glucuronate catabolism pathway found in some bacteria, such as Escherichia coli. wikipedia.org In this pathway, D-glucuronate is first isomerized to D-fructuronate, which is then reduced by fructuronate reductase to D-mannonate. frontiersin.org The enzyme can utilize NADH or NADPH as a cofactor and is also known to reduce D-tagaturonate. genome.jpqmul.ac.ukfrontiersin.orgexpasy.org

Precursor Role in Ascorbic Acid Pathway Research

2-Keto-D-gluconic acid, often handled as its more stable hemicalcium salt, is a pivotal intermediate in the synthesis of D-erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C). Its production is a well-established biotechnological process, frequently utilizing microorganisms from genera such as Pseudomonas and Arthrobacter to ferment D-glucose. ijsrst.comresearchgate.netgoogle.comnih.gov

Biosynthesis of D-Erythorbic Acid (Isoascorbic Acid)

D-Erythorbic acid is chemically identical to L-ascorbic acid, differing only in the spatial arrangement of atoms (stereoisomerism), specifically at the C5 position. researchgate.net This structural similarity imparts comparable antioxidant properties, leading to its widespread use as a food preservative. researchgate.net The synthesis of D-erythorbic acid from 2-keto-D-gluconic acid can be achieved through both enzymatic and chemical routes.

Research has identified novel enzymatic pathways for the direct conversion of 2-keto-D-gluconic acid to D-erythorbic acid. A notable process involves the use of an enzyme with α-amylase activity. wikipedia.org In this method, a solution of 2-keto-D-gluconic acid (or its hemicalcium salt) is contacted with the enzyme under specific conditions to facilitate the conversion. wikipedia.org For example, one study demonstrated this conversion using a purified enzyme from A. acidocaldarius at 70°C and a pH of 2.5 under anaerobic conditions. wikipedia.org

In addition to α-amylase, enzymes classified as lactonases (EC 3.1.1.x) have been patented for this transformation. chemanalyst.comwikipedia.org These enzymes catalyze the ring-closing lactonization of the precursor acid to form D-erythorbic acid. The reaction can be performed in various solvents, including water or aqueous-organic mixtures, across a broad temperature and pH range. chemanalyst.comwikipedia.org

The established industrial production of erythorbic acid often follows a chemical pathway that begins with 2-keto-D-gluconic acid. wikipedia.org A common route involves the esterification of 2-keto-D-gluconic acid with methanol (B129727) to produce methyl 2-keto-D-gluconate. researchgate.netwikipedia.org This intermediate then undergoes a base-catalyzed cyclization reaction, for instance with sodium methoxide, to form the final D-erythorbic acid product. researchgate.net The initial 2-keto-D-gluconic acid is typically formed by acidifying calcium 2-keto-D-gluconate, which is the direct product of microbial fermentation. wikipedia.org

Relationship to L-Ascorbic Acid Biosynthesis

The production pathway of D-erythorbic acid from D-glucose is analogous but distinct from the primary industrial synthesis of L-ascorbic acid (Vitamin C). While D-erythorbic acid synthesis proceeds via a 2-keto-D-gluconic acid intermediate, the classic Reichstein process for Vitamin C production converts D-glucose into D-sorbitol, which is then microbially oxidized to L-sorbose. acs.org This L-sorbose is subsequently converted through several chemical steps into an different intermediate, 2-keto-L-gulonic acid (2-KLG), which is the direct precursor to L-ascorbic acid. acs.org

Modern "two-step fermentation" methods for Vitamin C still rely on the conversion of L-sorbose to 2-KLG, which is then chemically converted to L-ascorbic acid. Therefore, 2-keto-D-gluconic acid is the precursor to the D-isomer (erythorbic acid), whereas 2-keto-L-gulonic acid is the precursor to the L-isomer (ascorbic acid). wikipedia.orgacs.org

Table 1: Comparison of D-Erythorbic Acid and L-Ascorbic Acid Industrial Biosynthesis

FeatureD-Erythorbic Acid SynthesisL-Ascorbic Acid Synthesis (Two-Step Fermentation)
Starting MaterialD-GlucoseD-Sorbitol (derived from D-Glucose)
Key Intermediate2-Keto-D-gluconic acidL-Sorbose, then 2-Keto-L-gulonic acid (2-KLG)
Primary Fermentation StepD-Glucose → 2-Keto-D-gluconic acid (e.g., using Pseudomonas)D-Sorbitol → L-Sorbose (e.g., using Gluconobacter oxydans), then L-Sorbose → 2-KLG (using Ketogulonicigenium vulgare)
Final Conversion Step2-Keto-D-gluconic acid → D-Erythorbic acid (via lactonization)2-Keto-L-gulonic acid → L-Ascorbic acid (via lactonization)
End Product(5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one(5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one

Involvement in the Gray Method for Vitamin C Production

A literature review does not yield significant information on a distinct industrial process referred to as the "Gray Method" for Vitamin C or erythorbic acid production involving 2-keto-D-gluconic acid. The most prominently documented methods are the Reichstein process and various one-step or two-step fermentation routes. chemanalyst.comacs.org The term "gray" appears in literature primarily in the context of the physical appearance (e.g., light gray color) of product preparations or in unrelated scientific fields. researchgate.netwikipedia.org

Function as a Substrate for D-2-Hydroxyacid Dehydrogenases

Hydroxyacid dehydrogenases are a class of enzymes that catalyze the stereospecific and reversible reduction of 2-keto acids to 2-hydroxyacids. D-2-hydroxyacid dehydrogenases specifically produce the D-isomer of the corresponding hydroxyacid. These enzymes are of interest for their role in amino acid catabolism and their potential as biocatalysts.

While much of the detailed research on D-2-hydroxyacid dehydrogenases focuses on their activity with branched-chain 2-keto acids (derived from amino acids like leucine (B10760876) and valine), their fundamental function is the reduction of a keto group at the C-2 position. For instance, the enzyme PanE, identified in Lactococcus lactis, was found to be the primary system for reducing branched-chain 2-keto acids, using NADH as a coenzyme. Although its highest efficiency is with substrates like 2-ketoisocaproate, the enzyme family demonstrates the broader capability of acting on 2-keto acids. As a straight-chain alpha-keto acid, 2-keto-D-gluconic acid fits the substrate profile for this class of enzymes, which would reduce it to its corresponding 2-hydroxyacid.

Chemical Synthesis and Derivatization of 2 Keto D Gluconic Acid and Its Analogs

Synthesis from D-Glucose and D-Gluconic Acid Precursors

The production of 2-keto-D-gluconic acid can be achieved through the oxidation of either D-glucose or its immediate oxidation product, D-gluconic acid. google.com Methodologies range from sophisticated catalytic processes to more traditional chemical oxidation techniques.

The catalytic oxidation of D-glucose or D-gluconic acid using molecular oxygen in the presence of platinum-based catalysts represents an efficient route for 2-KGA production. google.com This method is often favored over microbial fermentation or traditional chemical synthesis due to potentially higher selectivity and milder reaction conditions. nih.govgoogle.com

A notable one-pot process involves the oxidation of D-glucose using platinum-based catalysts doped with elements like lead (Pb) or bismuth (Bi). google.comnih.gov In this process, D-glucose is first oxidized in situ to the intermediate D-gluconic acid, which is then further oxidized to 2-keto-D-gluconic acid. google.com The reaction conditions, particularly pH, are critical for achieving high selectivity. google.com The initial phase of the reaction, the conversion of D-glucose to D-gluconic acid, is typically performed at a constant pH between 7 and 10. google.com Subsequently, the reaction is allowed to proceed without pH control, leading to a drop in pH which favors the formation of 2-keto-D-gluconic acid. google.com This controlled pH-drop strategy results in good yields and high selectivity for the desired product. google.com

The use of platinum on carbon (Pt/C) as a catalyst for glucose oxidation is also well-documented. biosynth.com Glucose reacts rapidly with chemisorbed oxygen on the platinum surface to yield gluconic acid. google.combiosynth.com However, side reactions can occur, leading to the formation of uronic acids. google.combiosynth.com

Table 1: Catalytic Oxidation Methods for 2-Keto-D-gluconic Acid Synthesis

Precursor Catalyst Key Conditions Yield/Selectivity Reference
D-Glucose Pt/Pb One-pot process, initial pH 7-10, then pH drop High selectivity google.comnih.gov
D-Gluconic Acid Pt/Pb Mild conditions, controlled pH 87% yield within 10 minutes nih.gov
D-Glucose Pt/C Weakly alkaline medium Appreciable formation of gluconic acid google.combiosynth.com

Traditional chemical oxidation methods have also been explored for the synthesis of 2-keto-D-gluconic acid, though they often present significant drawbacks. One such method involves the oxidation of D-gluconic acid derivatives using chromic acid in the presence of an iron sulfate (B86663) co-catalyst. google.com This approach is characterized by low yields, reported to be around 40%. google.com Furthermore, the reaction times are considerably long, ranging from 12 hours to 3 days, and the process generates high amounts of salt byproducts, making it less economically and environmentally favorable compared to catalytic methods. google.com

Utility as a Building Block in Organic Synthesis

2-Keto-D-gluconic acid is a versatile precursor for a variety of commercially and synthetically important chemicals. google.com Its polyfunctional nature, featuring a carboxylic acid, a ketone, and multiple hydroxyl groups, allows for its conversion into a range of valuable products, including heterocyclic compounds and other sugars. researchgate.netorganic-chemistry.org

Table 2: Key Synthetic Applications of 2-Keto-D-gluconic Acid

Product Reaction Type Key Reagents/Conditions Reference
Quinoxalines Condensation o-Phenylenediamines mdpi.com
D-Ribulose Decarboxylation Nickel ion (catalyst), pyridine (B92270) researchgate.net
D-Arabinose Decarboxylation Nickel ion (catalyst), pyridine researchgate.net
Tartronic Acid Oxidative Cleavage - nih.govtue.nl

2-Keto-D-gluconic acid serves as a useful building block for the synthesis of various heterocyclic compounds. organic-chemistry.org The presence of the α-keto acid functional group makes it an ideal starting material for condensation reactions. A prime example is the synthesis of quinoxalines. Quinoxalines are typically formed through the condensation of an α-dicarbonyl compound with an o-phenylenediamine. mdpi.com The 1,2-dicarbonyl moiety of 2-keto-D-gluconic acid can react with substituted o-phenylenediamines to form the corresponding polyhydroxylated quinoxaline (B1680401) derivatives, which are of interest in medicinal chemistry. nih.gov

2-Keto-D-gluconic acid can be readily converted into other valuable sugars, specifically the pentoses D-ribulose and D-arabinose. researchgate.net The transformation is achieved through a decarboxylation reaction, which removes the C1 carboxyl group. researchgate.net This reaction can be catalyzed by nickel ions in a pyridine solvent. researchgate.net The primary product of this decarboxylation is D-ribulose, with smaller amounts of its epimer, D-arabinose, also being formed. researchgate.net This conversion provides a valuable synthetic route from a six-carbon keto-acid to five-carbon ketose and aldose sugars.

The carbon chain of 2-keto-D-gluconic acid can be cleaved to produce smaller polyhydroxycarboxylic acids. One notable example is the formation of tartronic acid (also known as hydroxymalonic acid). nih.govtue.nl The formation of tartronic acid from 2-KGA has been observed during the oxidation of D-gluconic acid, indicating that it arises from the subsequent oxidative cleavage of the initially formed 2-keto-D-gluconic acid. tue.nl This demonstrates that under specific oxidative conditions, the C-C bonds within the 2-KGA backbone can be broken to yield simpler, yet still functionalized, polyhydroxy acids.

Asymmetric Synthesis Methodologies (e.g., for 2-Keto-3-deoxy-D-gluconic acid)

The stereospecific synthesis of 2-keto-3-deoxy-D-gluconic acid (KDG), a significant intermediate in metabolic pathways and a component of bacterial polysaccharides, presents a considerable challenge in organic chemistry. nih.govresearchgate.net While nature employs efficient enzymatic pathways for its production, chemical methods often require multiple steps. However, asymmetric synthesis methodologies have been developed to achieve high stereoselectivity.

A notable chemical approach for the asymmetric synthesis of KDG involves a combinatorial sequence featuring a glyoxylate-ene reaction of a homoallylic silyl (B83357) ether, with the key stereochemistry-inducing step being a Sharpless asymmetric epoxidation. fao.org This multi-step process is a departure from methods that start with carbohydrate precursors. fao.org

The Sharpless asymmetric epoxidation is a well-established and highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. dalalinstitute.com The reaction typically employs a titanium tetra(isopropoxide) catalyst, an oxidant such as tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand. dalalinstitute.comyoutube.com The choice of the (+)- or (-)-enantiomer of DET dictates the stereochemical outcome of the epoxidation, allowing for predictable and controlled synthesis of a specific enantiomer. dalalinstitute.compearson.com The mechanism involves the formation of a chiral titanium-tartrate complex that coordinates with the allylic alcohol and the hydroperoxide, facilitating the stereoselective transfer of an oxygen atom to the double bond. dalalinstitute.comorganic-chemistry.org

In contrast to the multi-step chemical syntheses, biocatalytic routes offer a more direct and often more efficient approach to producing 2-keto-3-deoxy-D-gluconate (KDG) and its analogs. researchgate.net These methods leverage the high specificity of enzymes to carry out reactions under mild conditions, often with high yields and stereochemical purity. nih.govresearchgate.net

A highly effective one-step biocatalytic method for the synthesis of KDG from D-gluconate has been developed using a recombinant gluconate dehydratase (GAD) from the hyperthermophilic archaeon Thermoproteus tenax. nih.govresearchgate.net This enzyme catalyzes the dehydration of D-gluconate to produce stereochemically pure D-KDG. nih.govresearchgate.net A key advantage of this method is the complete conversion of the starting material with no side-product formation, achieving a final yield of approximately 90%. researchgate.netnih.gov The thermostability of the GAD from T. tenax simplifies its purification, making this a resource-efficient process. nih.govresearchgate.net

Another significant biocatalytic application is the production of 2,5-diketo-D-gluconic acid (2,5-DKGA), a precursor for the synthesis of 2-keto-L-gulonic acid (a key intermediate in Vitamin C production). frontiersin.orgnih.govnih.gov Strains of the bacterium Gluconobacter oxydans are widely used for this purpose. frontiersin.orgnih.gov G. oxydans possesses membrane-bound dehydrogenases that oxidize D-glucose to D-gluconic acid and then to 2-keto-D-gluconic acid (2-KGA). nih.gov A subsequent oxidation step, catalyzed by a 2-keto-D-gluconate dehydrogenase, yields 2,5-DKGA. nih.gov Research has focused on optimizing fermentation conditions and using recombinant strains of G. oxydans to enhance the production of 2,5-DKGA and minimize the formation of byproducts like 5-keto-D-gluconic acid. fao.orgfrontiersin.org For instance, in one study, optimizing the fermentation process with G. oxydans ATCC 9937 led to a peak 2,5-DKGA production of 50.9 g/L, a significant increase compared to the control group. nih.govresearchgate.net

The table below summarizes key findings from biocatalytic synthesis research for KDG and a related compound.

Target CompoundBiocatalystSubstrateKey FindingsReference
2-Keto-3-deoxy-D-gluconate (KDG)Recombinant gluconate dehydratase (GAD) from Thermoproteus tenaxD-GluconateOne-step, highly efficient conversion with ~90% yield and no side-product formation. The enzyme's thermostability simplifies purification. researchgate.netnih.gov
2,5-Diketo-D-gluconic acid (2,5-DKGA)Gluconobacter oxydans ATCC 9937D-GlucoseOptimization of fermentation reduced the process time to 48 hours and increased the peak production to 50.9 g/L. This represented a 139.02% increase over the control. nih.govresearchgate.net

Advanced Analytical Methodologies for 2 Keto D Gluconic Acid Quantification and Characterization

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and quantification of organic acids from complex matrices. Ion chromatography and high-performance liquid chromatography are particularly powerful tools for analyzing 2-Keto-D-gluconic acid.

Ion Chromatography-Pulsed Amperometric Detection (IC-PAD)

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) is a highly sensitive and selective method for the determination of electroactive compounds like 2-Keto-D-gluconic acid. thermofisher.com This technique separates ions based on their affinity to an ion-exchange column, followed by detection that involves applying a series of potential pulses to a working electrode. thermofisher.commetrohm.com This process facilitates the oxidation of the analyte at the electrode surface, generating a current that is proportional to its concentration. nih.gov

A key advantage of IC-PAD is its ability to detect underivatized analytes directly, eliminating the need for sample derivatization which can be time-consuming and introduce errors. thermofisher.com The technique offers excellent selectivity, as only compounds that are electroactive at the applied detection voltage will generate a signal. thermofisher.com

Research has demonstrated a simple and effective IC-PAD method utilizing a column-switching technique for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid (2-KDG), and 5-keto-D-gluconic acid (5-KDG). nih.govresearchgate.net This approach allows for the rapid analysis of all four compounds, with the strongly retained 2-KDG and 5-KDG eluting before the weakly retained glucose and D-gluconic acid. nih.govresearchgate.net The method has been successfully applied to analyze fermentation broth from Gluconobacter oxydans. nih.govresearchgate.net

The performance of this IC-PAD method is characterized by good linearity over a concentration range of 0.01-20 mg L⁻¹, low limits of detection, and high repeatability. nih.govresearchgate.net

Performance Characteristics of IC-PAD Method for 2-Keto-D-gluconic Acid Analysis nih.govresearchgate.net

ParameterValue
Linear Range0.01–20 mg L⁻¹
Determination Coefficient (R²)≥99.84%
Limit of Detection (LOD)0.87–2.59 µg L⁻¹
Repeatability (RSD, n=6)<3%

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used, precise, and reproducible technique for quantifying compounds in biological samples, including fermentation broths. mdpi.com It has been extensively developed for the analysis of organic acids, sugars, and alcohols. mdpi.com

Development and Optimization of Column Selection (e.g., Prevail Organic Acid column)

The choice of HPLC column is critical for achieving successful separation. For organic acids like 2-Keto-D-gluconic acid, specialized columns are often required. The Prevail™ Organic Acid column is a silica-based, acid-stable phase designed to separate common organic acids with high resolution, speed, and sensitivity. avantorsciences.comhplc.eu These columns offer an advantage over traditional polymeric columns in terms of cost and performance. avantorsciences.com

A key feature of these columns is their stability in a wide range of mobile phase compositions, from highly aqueous to highly organic. avantorsciences.comhplc.sk This versatility prevents the "phase collapse" that can occur with conventional C18 columns under highly aqueous conditions, ensuring reproducible retention of polar analytes. hplc.sk

Method development with Prevail™ Organic Acid columns can be optimized by adjusting the pH of the mobile phase. aliyuncs.com Lowering the mobile phase pH suppresses the ionization of the carboxylic acids, making them more hydrophobic and altering their retention times. This allows for fine-tuning the selectivity to resolve complex mixtures of organic acids. aliyuncs.com

Simultaneous Determination with Related Carbohydrates and Organic Acids in Fermentation Broth

In industrial biotechnology, it is often necessary to monitor 2-Keto-D-gluconic acid alongside other related compounds in fermentation broth, such as glucose, D-gluconic acid, and its stereoisomer 2-keto-L-gulonic acid (2-KLG). mdpi.org HPLC methods have been developed to achieve this simultaneous determination.

One such method employs a shim-pack CLC-NH2 column with a simple mobile phase of ammonium (B1175870) dihydrogen phosphate (B84403) solution and UV detection at 210 nm. mdpi.orgresearchgate.net This isocratic method allows for the separation and quantification of both 2-KDG and 2-KLG in less than 19 minutes, making it suitable for quality control in the production of ascorbic acid. mdpi.org Other methods use columns like the Aminex HPX-87H to separate a range of compounds including D-gluconic acid, 2-KDG, and 2,5-diketo-D-gluconic acid (2,5-DKG), although resolution can sometimes be a challenge. researchgate.netnih.gov An improved method has been reported that can quantify 21 different compounds, including gluconic acid and 2-ketogluconic acid, in a single run, making it suitable for analyzing samples from microbes using various metabolic pathways. mdpi.com

Examples of HPLC Conditions for Simultaneous Analysis in Fermentation Broth

ColumnMobile PhaseDetectorAnalytesReference
Shim-pack CLC-NH₂ (150 mm × 6 mm, 5 µm)0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1)UV (210 nm)2-Keto-D-gluconic acid, 2-Keto-L-gulonic acid mdpi.org, researchgate.net,
Aminex HPX-87H5 mmol/L H₂SO₄Refractive Index (RI)D-Gluconic acid, 2-Keto-D-gluconic acid, 2,5-Diketo-D-gluconic acid nih.gov
Aminex HPX-87H5 mmol/L Formic AcidLCMS-IT-TOFD-sorbitol, L-sorbose, 2-KLG, D-fructose, D-glucose, L-idonic acid nih.gov

Enzymatic Quantification Assays

Enzymatic assays offer a highly specific and often rapid alternative to chromatographic methods for the quantification of target molecules. These assays rely on the catalytic activity of an enzyme that specifically recognizes the analyte of interest.

Application of 2-Ketogluconate Reductase (2KGR) in Specific Assays

For the specific measurement of 2-Keto-D-gluconic acid (2KGA), the enzyme 2-Ketogluconate Reductase (2KGR) is particularly useful. tandfonline.com This enzyme catalyzes the reduction of 2KGA in the presence of a cofactor, typically NADPH. nih.govnih.gov The consumption of NADPH can be monitored spectrophotometrically, providing a direct measure of the 2KGA concentration in the sample.

The gene for 2KGR has been identified in organisms like Gluconobacter oxydans, and methods for its overexpression in Escherichia coli have been developed. tandfonline.com This allows for the production of large quantities of the enzyme, making it readily available for assay development. tandfonline.com

Studies on Gluconobacter sp. have shown that the reduction of 2KG, catalyzed by 2KGR, is the first and committed step in its metabolic consumption. nih.govnih.gov Researchers have identified two distinct NADPH-dependent 2KGR enzymes in Gluconobacter sp. strain CHM43, confirming their crucial role in 2KG metabolism. nih.govnih.gov The high specificity of these enzymes for 2KGA ensures minimal interference from other compounds in the sample matrix.

Enzymatic assays based on reductases have been shown to be significantly faster than HPLC. For instance, a high-throughput screening method based on a similar reductase for a related compound could analyze 96 samples in just 15 minutes, a task that would take much longer with a single HPLC system. nih.gov This makes enzymatic quantification highly suitable for high-throughput screening and rapid process monitoring. nih.gov

Strategies for Overexpression of Assay Enzymes in Heterologous Systems (e.g., Escherichia coli) for Preparative Use

The production of enzymes for use in analytical assays, such as the quantification of 2-keto-D-gluconic acid, often relies on their overexpression in heterologous host systems. Escherichia coli (E. coli) is a frequently utilized host due to its rapid growth, well-understood genetics, and cost-effective cultivation. biomatik.com However, achieving high levels of soluble, active recombinant protein can be challenging. biomatik.com A variety of strategies have been developed to overcome common issues like low expression levels, protein insolubility, and degradation. huji.ac.ilyoutube.com

Effective overexpression in E. coli requires the careful selection of several components: the expression vector, the host strain, and the cultivation parameters. nih.gov The choice of vector often centers on the promoter system that controls the transcription of the gene of interest. huji.ac.il The T7 promoter system, for instance, is widely used for its strong and robust expression, driven by the highly active T7 RNA polymerase. nih.gov

Fusion tags are another critical tool for enhancing protein expression and solubility. youtube.comnih.gov These are peptides or proteins genetically fused to the target enzyme. N-terminal fusion tags can be particularly effective at overcoming translational stalling that may occur due to rare codons at the beginning of a gene sequence. youtube.com Fusion with partners like thioredoxin (TrxA) or small ubiquitin-related modifier (SUMO) has been shown to significantly increase the yield of soluble proteins in E. coli. nih.gov

Furthermore, optimizing culture conditions plays a significant role. Lowering the induction temperature is a common practice to improve the solubility of recombinant proteins. biomatik.comhuji.ac.il Co-expression of molecular chaperones, which assist in proper protein folding, can also be employed to reduce the aggregation of the target enzyme and increase the yield of its active form. nih.gov In some cases, challenges like protein aggregation persist. For example, during the overexpression of the 2-ketogluconate reductase GLF_1777 from Gluconobacter sp., researchers noted the protein was prone to aggregation, which was mitigated by adding 300 mM KCl to the preparation buffers. nih.gov

**Table 1: Strategies for Optimizing Recombinant Enzyme Expression in *E. coli***

Strategy Rationale Example Application/Target
Vector Selection To achieve strong, tightly controlled gene expression. Using a pET vector with a T7 promoter for high-level transcription. huji.ac.ilnih.gov
Fusion Tags To improve solubility, prevent proteolysis, and facilitate purification. N-terminal fusion with Thioredoxin (TrxA) or SUMO to increase the yield of soluble enzymes. nih.gov
Codon Optimization To match the codon usage of the host, enhancing translational efficiency and fidelity. Replacing rare arginine codons (AGA, AGG) in the target gene with codons more common in E. coli. nih.gov
Host Strain Selection To provide necessary cellular machinery or overcome limitations like codon bias or protease activity. Using BL21(DE3)-RIL cells, which supply tRNAs for rare codons and are deficient in certain proteases. nih.govnih.gov
Culture Condition Optimization To promote proper protein folding and reduce metabolic burden on the host. Lowering growth temperature after induction to improve protein solubility. biomatik.com
Co-expression of Chaperones To assist in the correct folding of the target protein and prevent aggregation. Co-expressing bacteriophage T4-encoded chaperones to produce soluble proteins. nih.gov

Spectrophotometric Detection Methods (e.g., monitoring NADPH absorbance change)

Spectrophotometry offers a rapid and continuous method for quantifying 2-keto-D-gluconic acid (2-KGA) by leveraging specific enzymatic reactions. These assays are typically based on monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, specifically the reduced form (NADH or NADPH), which exhibits a distinct absorbance maximum at 340 nm. nih.gov

The quantification of 2-KGA can be achieved using an enzyme-coupled assay involving a 2-ketogluconate reductase (2KGR). nih.gov This enzyme catalyzes the reduction of 2-KGA to D-gluconate, a reaction that requires NADPH as an electron donor. In this process, NADPH is oxidized to NADP+.

The reaction is as follows: 2-Keto-D-gluconic acid + NADPH + H⁺ → D-Gluconic acid + NADP⁺

As the reaction proceeds, the concentration of NADPH decreases, resulting in a corresponding decrease in absorbance at 340 nm. nih.gov This change in absorbance is directly proportional to the amount of 2-KGA consumed in the reaction, allowing for its precise quantification.

The success of this assay depends on the kinetic properties of the chosen enzyme. For instance, two 2KGRs identified in Gluconobacter sp. strain CHM43, designated GLF_0478 and GLF_1777, have been shown to be highly effective for this purpose. nih.gov Both enzymes demonstrate a strong preference for NADPH over NADH as a cofactor, with reaction rates using NADH being approximately half of those with NADPH. nih.gov This specificity is advantageous for developing a sensitive and accurate assay. Furthermore, these enzymes exhibit high activity at a neutral pH (between 6 and 8). nih.gov Such enzyme-based methods can be adapted for high-throughput screening, enabling the rapid analysis of numerous samples in microplate format. nih.gov

**Table 2: Properties of 2-Ketogluconate Reductases (2KGRs) from *Gluconobacter sp. CHM43***

Enzyme Preferred Cofactor Optimal pH Range Key Characteristic
GLF_0478 NADPH 6-8 Activity at pH 5 is similar to that at pH 6. nih.gov
GLF_1777 NADPH 6-8 Shows almost no activity at pH 5; prone to aggregation, which can be reduced with KCl. nih.gov

Table of Compounds

Compound Name Abbreviation
2-Keto-D-gluconic acid 2-KGA
2-ketogluconate reductase 2KGR
D-Gluconic acid DGA
Escherichia coli E. coli
Nicotinamide adenine dinucleotide (reduced) NADH
Nicotinamide adenine dinucleotide phosphate (reduced) NADPH
Nicotinamide adenine dinucleotide phosphate (oxidized) NADP⁺
Small ubiquitin-related modifier SUMO

Research Applications and Theoretical Considerations

Applications in Proteomics Research

While direct, large-scale applications of 2-Keto-D-gluconic acid hemicalcium salt in proteomics are not extensively documented in current literature, its role as a key metabolite in bacterial pathways suggests its potential utility. As an intermediate in glucose metabolism, its presence and concentration can influence the expression and activity of various proteins within an organism mdpi.com. Therefore, it can be used in studies aimed at understanding metabolic regulation and protein function under specific metabolic conditions. Companies that supply fine chemicals and reagents for life sciences often categorize it under broad research areas that include proteomics tools, indicating its availability to researchers in this field researchgate.net.

Role as a Versatile Research Reagent and Building Block in Laboratory Scale Synthesis

2-Keto-D-gluconic acid hemicalcium salt is recognized as a valuable and versatile building block for laboratory-scale organic synthesis. researchgate.net Its chemical structure provides a useful scaffold for creating more complex molecules. Researchers have utilized it as a starting material or an intermediate in the synthesis of various natural products, including alkaloids and terpenoids. researchgate.net

Furthermore, it serves as a crucial precursor in the synthesis of the widely used food antioxidant, D-erythorbic acid (isoascorbic acid). frontiersin.orgnih.govnih.gov The compound is also an intermediate in the pathway leading to the antibiotic Cortalcerone. mdpi.com In this context, it functions as a biochemical assay reagent for research purposes, allowing scientists to study metabolic pathways and develop new synthetic routes. axios-research.com

Biochemical Characterization of Enzymes Interacting with 2-Keto-D-gluconic Acid

The study of enzymes that bind to and metabolize 2-Keto-D-gluconic acid is a significant area of research, providing insights into enzyme kinetics, structure, and function.

A notable enzyme that interacts with 2-Keto-D-gluconic acid is SmGhrB, a glyoxylate/hydroxypyruvate reductase from the bacterium Sinorhizobium meliloti. Kinetic analyses have shown that SmGhrB can effectively reduce 2-Keto-D-gluconic acid. researchgate.net In a comparative study, SmGhrB demonstrated a distinct substrate preference compared to its counterpart, SmGhrA. While both enzymes reduce several 2-ketocarboxylic acids, only SmGhrB shows activity towards 2-Keto-D-gluconic acid. researchgate.net This specificity highlights its unique role in the metabolic network of the organism. The kinetic parameters for both enzymes with various substrates have been determined, revealing differences in their catalytic efficiencies. researchgate.net

Interactive Data Table: Comparative Kinetic Parameters of SmGhrA and SmGhrB

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
2-Keto-D-gluconate SmGhrB 1.8 ± 0.21.3 ± 0.0720
2-Keto-D-gluconateSmGhrANo ActivityNo ActivityNo Activity
HydroxypyruvateSmGhrB0.05 ± 0.0018.0 ± 0.2360,000
HydroxypyruvateSmGhrA0.33 ± 0.0138.3 ± 0.4116,000
GlyoxylateSmGhrB0.12 ± 0.0013.0 ± 0.1108,000
GlyoxylateSmGhrA0.04 ± 0.0025.0 ± 0.2625,000

Data sourced from a 2021 study on glyoxylate/hydroxypyruvate reductases. researchgate.net

Structural biology provides a powerful lens for understanding how enzymes recognize and process their substrates. The crystallization of an enzyme in complex with its ligand, such as 2-Keto-D-gluconic acid, is a key technique. nih.govnih.gov This has been successfully achieved for the SmGhrB enzyme. Researchers have determined the crystal structure of SmGhrB bound to 2-Keto-D-gluconic acid, which is noted as the largest substrate to be crystallized with a member of the D-2-hydroxyacid dehydrogenase family. researchgate.net

These structural studies reveal the specific amino acid residues within the enzyme's active site that are responsible for binding the substrate. The analysis of such enzyme-ligand complexes provides a molecular basis for the observed substrate preferences and catalytic mechanisms, explaining why SmGhrB, but not SmGhrA, can accommodate and reduce 2-Keto-D-gluconic acid. researchgate.net This knowledge is crucial for efforts in enzyme engineering and the design of novel biocatalysts.

Evolutionary Analysis of Enzyme Families (e.g., D-2-hydroxyacid dehydrogenase family, GHPR subfamilies)

The study of enzymes that interact with 2-Keto-D-gluconic acid also contributes to the broader understanding of enzyme evolution. These enzymes often belong to large superfamilies with diverse functions. The D-2-hydroxyacid dehydrogenase (2HADH) family, to which reductases like SmGhrB belong, exhibits a complex evolutionary history. researchgate.net

Recent research has revised the classification of this family, particularly the glyoxylate/hydroxypyruvate reductase (GHPR) subfamily. researchgate.net This subfamily has been shown to consist of two evolutionarily distinct groups: GHRA and GHRB. The analysis, which combines biochemical, structural, and bioinformatic data, demonstrates that these two subfamilies diverged and evolved different substrate specificities. SmGhrA is a representative of the GHRA subfamily, while SmGhrB represents the GHRB subfamily. The ability of SmGhrB to reduce 2-Keto-D-gluconic acid is a key functional distinction between these two evolutionary lineages. researchgate.net This type of analysis helps to unravel the complex relationships between protein sequence, structure, and function over evolutionary time.

Conclusion and Future Research Directions

Current State of Knowledge Regarding 2-Keto-D-gluconic Acid Metabolism and Function

2-Keto-D-gluconic acid (2-KGA) is a ketoaldonic acid, specifically a derivative of D-gluconic acid where the hydroxyl group at the second carbon position has been oxidized to a keto group. nih.gov It is recognized primarily as a bacterial metabolite, notably produced by species of Pseudomonas, Gluconobacter, Arthrobacter, and Serratia. nih.govnih.govnih.govnih.gov Its principal function in industrial biotechnology is as a crucial precursor for the synthesis of D-erythorbic acid (isoascorbic acid), a widely used food antioxidant. nih.govnih.govnih.govcaymanchem.com

The metabolic pathways for 2-KGA biosynthesis from D-glucose have been primarily elucidated in bacteria. In organisms like Gluconobacter, two main synthetic routes exist. nih.gov One pathway occurs in the periplasm, where membrane-bound dehydrogenases catalyze the direct oxidation of D-glucose to D-gluconic acid, which is then further oxidized to 2-KGA. nih.govnih.gov The second pathway is intracellular, where glucose is transported into the cytoplasm and then oxidized to D-gluconic acid and subsequently to 2-KGA. nih.gov In Pseudomonas, the conversion also proceeds through the oxidation of glucose to gluconic acid, which then acts as the direct substrate for gluconic acid dehydrogenase to form 2-KGA. nih.govasm.org This compound is also noted as an intermediate in the Pentose (B10789219) Phosphate (B84403) Pathway. genome.jp

Prospects for Biotechnological Innovation in Production Systems

Significant research has focused on enhancing the biotechnological production of 2-KGA to improve efficiency and yield for industrial applications. Innovations are centered on both process optimization and metabolic engineering of microbial strains.

A promising strategy involves the use of immobilized resting cells, which enhances cell reusability and can lead to higher product concentrations. nih.govnih.gov For instance, Pseudomonas plecoglossicida cells immobilized in calcium alginate have demonstrated high productivity, achieving a 2-KGA concentration of 171.77 g/L with a conversion ratio of 98.38%. nih.govnih.gov Further optimization of conditions such as cell concentration, temperature, and aeration rate in airlift bioreactors has pushed productivity even higher. nih.gov

Advanced fermentation strategies are also being developed. A two-stage semi-continuous fermentation process using P. plecoglossicida has been shown to be effective for large-scale production from rice starch hydrolyzate. frontiersin.org This method allows for high yields and efficient operation. frontiersin.org

Metabolic engineering of production strains offers another powerful avenue for innovation. In Gluconobacter japonicus, the 2-KGA synthesis pathway has been regulated to increase product formation while minimizing the accumulation of by-products like 5-keto-D-gluconic acid (5-KGA) and D-gluconic acid (D-GA). nih.gov Furthermore, research into Gluconobacter oxydans has identified non-enzymatic browning of the product as a key factor limiting yield, and process optimizations to shorten fermentation time have led to a significant increase in 2,5-diketo-D-gluconic acid (2,5-DKG) production, a related and important compound. frontiersin.orgresearchgate.net The exploration of alternative production strains like Arthrobacter globiformis and Serratia marcescens also holds promise for diversifying and improving industrial 2-KGA fermentation. nih.govnih.gov

Table 1: Comparison of 2-KGA Production by Different Microbial Systems

MicroorganismProduction MethodKey Findings2-KGA Titre (g/L)Productivity (g/L·h)Reference
Pseudomonas plecoglossicida JUIM01Immobilized resting cellsCalcium alginate carrier, 9 reuses171.773.58 nih.govnih.gov
Pseudomonas plecoglossicida JUIM01Two-stage semi-continuous fermentationHigh efficiency with rice starch hydrolyzate~136.47 (first stage)7.58 frontiersin.org
Arthrobacter globiformis JUIM02Free resting cells (bioconversion)Buffer-free, non-sterile conditions172.965.41 nih.gov
Arthrobacter globiformis JUIM02FermentationHigh productivity in 24h159.056.63 nih.gov
Serratia marcescens SDSPY-136Shake flask fermentationMutant strain with high conversion rate104.60~1.45 nih.govresearchgate.net
Gluconobacter japonicus CGMCC 1.49Fed-batch culture (metabolically engineered)Reduced by-product formationNot specifiedNot specified nih.gov

Identification of Unexplored Metabolic Pathways and Enzymatic Mechanisms

While the primary routes of 2-KGA synthesis are understood, there remain unexplored facets of its metabolism and enzymatic regulation that could unlock further production efficiencies. The conversion of D-gluconic acid to 2-KGA is a critical step, catalyzed by specific dehydrogenases. nih.govnih.gov However, the efficiency of these enzymes and the factors that regulate their expression and activity are not fully characterized in all producer organisms.

For example, in Gluconobacter oxydans, the conversion of 2-ketogluconate (2-KG) to 2,5-diketo-D-gluconic acid (2,5-DKG) has been identified as a rate-limiting step, suggesting that the 2-keto-D-gluconate dehydrogenase (2-KGDH) could be a target for protein engineering to improve catalytic efficiency. nih.govfrontiersin.org The observation that some strains of Acetobacter suboxydans produce predominantly 2-KGA from gluconic acid salts but not from a glucose substrate points to complex regulatory mechanisms that are strain-dependent and not fully understood. asm.org

Future research should focus on:

Enzyme Discovery and Characterization: Prospecting for novel dehydrogenases with higher substrate affinity, catalytic speed, and stability from diverse microbial sources.

Regulatory Networks: Elucidating the transcriptional and allosteric regulation of the enzymes involved in the 2-KGA pathway to identify targets for metabolic engineering. For example, the transcriptional regulator PtxS in Pseudomonas has been shown to regulate 2-KGA metabolism. caymanchem.com

By-product Formation: Investigating the enzymatic basis for the formation of competing products, such as 5-keto-D-gluconic acid, to engineer strains where the metabolic flux is directed more exclusively towards 2-KGA. nih.gov

Degradation Pathways: Analyzing the mechanisms behind product degradation, such as the non-enzymatic browning observed in G. oxydans fermentations, to develop strategies for its prevention. frontiersin.orgresearchgate.net

Development of Advanced Analytical Methods for Complex Biological Matrices

Accurate quantification of 2-KGA and related metabolites in complex biological matrices like fermentation broths is essential for process monitoring and research. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. nih.gov However, challenges can arise from interfering compounds and product instability.

Recent advancements have focused on improving the accuracy and resolution of these analytical techniques. One innovative approach developed for the quantification of the related compound 2,5-DKG involves its chemical conversion to 2-keto-L-gulonic acid (2-KLG), which is more easily and accurately quantified by HPLC. frontiersin.orgresearchgate.net This demonstrates a strategy of derivatization to overcome analytical hurdles.

The future of analytical methods for 2-KGA will likely involve the broader application of more sophisticated techniques:

Mass Spectrometry (MS): The use of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS-MS) provides higher specificity and sensitivity, allowing for unambiguous identification and quantification even at low concentrations. nih.govcaymanchem.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing volatile derivatives. nih.gov

Biosensors: The development of enzyme-based biosensors could offer rapid, real-time monitoring of 2-KGA concentrations during fermentation, enabling more precise process control.

Chromatographic Methods: Further development of HPLC column chemistries (e.g., specific ion-exchange columns) and mobile phases can improve the separation of 2-KGA from structurally similar sugar acids present in the fermentation broth. nih.gov

Table 2: Analytical Techniques for 2-Keto-D-gluconic Acid and Related Compounds

Analytical MethodPrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC)Separation based on column chemistry (e.g., ion exchange) and detection via UV or RI detectors.Standard method for quantification in fermentation broths. nih.gov
Indirect HPLC AnalysisChemical conversion of the analyte (2,5-DKG) to a more easily detectable compound (2-KLG) prior to HPLC.Improved accuracy for quantifying unstable or difficult-to-detect compounds. frontiersin.orgresearchgate.net
LC-MS/MSCombines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Identification and quantification of glucose degradation products in complex matrices like peritoneal dialysis fluids. caymanchem.com
GC-MSSeparation of volatile derivatives by gas chromatography followed by mass spectrometry detection.Provides detailed structural information for metabolite identification. nih.gov

Scope for Further Chemical Derivatization and Diverse Synthetic Applications

The primary synthetic application of 2-Keto-D-gluconic acid is as a key intermediate in the production of erythorbic acid and its salts, which are valued for their antioxidant properties in the food and beverage industry. frontiersin.org However, the chemical structure of 2-KGA, with its ketone and multiple hydroxyl groups, offers significant potential for further chemical derivatization and the creation of novel molecules.

Future research in this area could explore:

Novel Bio-based Polymers: The carboxylic acid and hydroxyl functionalities could be used to synthesize new polyesters or other polymers with unique properties, such as biodegradability.

Chiral Building Blocks: As a chiral molecule derived from glucose, 2-KGA can serve as a valuable starting material or "chiral pool" chemical for the asymmetric synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. caymanchem.com

Stereoselective Synthesis: Advanced chemical methods, such as stereoselective direct aldol (B89426) reactions, have been developed for the de novo synthesis of 2-KGA itself. researchgate.net These methodologies can be adapted to synthesize various stereoisomers and derivatives with tailored functionalities.

Synthesis of Other Sugar Derivatives: The reactive keto group can be a handle for various chemical transformations, leading to the synthesis of other rare sugars or sugar acid derivatives that may have applications in glycobiology or materials science. For example, it has been used as a building block in the synthesis of other carbohydrates. caymanchem.com

The exploration of these synthetic avenues could significantly broaden the application portfolio of 2-KGA beyond its current use, positioning it as a versatile bio-based platform chemical.

Q & A

Basic Research Questions

Q. What are the key chemical properties and structural characteristics of 2-keto-D-gluconic acid hemicalcium salt, and how do they influence its stability in experimental conditions?

  • The compound, with the molecular formula C₆H₉O₇·½Ca·xH₂O , exists as a hydrate and exhibits stereospecificity due to its D-arabino-2-hexulopyranosonic acid backbone . Its calcium salt form enhances solubility in aqueous buffers, critical for enzymatic assays. Stability studies recommend storage at 2–8°C under anhydrous conditions to prevent hydrolysis or oxidation . Structural analysis via NMR and X-ray crystallography confirms its keto group at the C2 position, which is reactive in redox-dependent metabolic pathways .

Q. How is 2-keto-D-gluconic acid hemicalcium salt synthesized in laboratory settings, and what are the common contaminants to monitor?

  • The compound is primarily synthesized via microbial fermentation using engineered Gluconobacter or Pseudomonas strains. For example, Gluconobacter japonicus is modified by deleting gluconate-5-dehydrogenase (to block 5-keto-D-gluconic acid byproduct formation) and overexpressing gluconate-2-dehydrogenase to enhance yield . Contaminants like 5-keto-D-gluconic acid or unreacted D-gluconic acid must be monitored using thin-layer chromatography (TLC) or HPLC with UV detection at 210 nm .

Q. What role does 2-keto-D-gluconic acid hemicalcium salt play in central carbon metabolism, particularly in bacterial systems?

  • It serves as an intermediate in the oxidative metabolism of glucose. In Agrobacterium tumefaciens, glucose is oxidized to D-gluconic acid, which is further dehydrogenated to 2-keto-D-gluconic acid via quinoprotein glucose dehydrogenase. This pathway is critical for bacterial ATP production under aerobic conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in 2-keto-D-gluconic acid quantification across different analytical platforms?

  • Discrepancies between colorimetric assays (e.g., Fe³⁺-based methods) and LC-MS/MS results often arise due to interference from structurally similar keto-acids (e.g., 5-keto-D-gluconic acid). A validated approach combines enzymatic specificity (e.g., 2-keto-D-gluconate reductase) with isotopically labeled internal standards (e.g., ¹³C-2KGA) to improve accuracy .

Q. How can metabolic engineering optimize 2-keto-D-gluconic acid production in non-model organisms like Serratia marcescens?

  • Key steps include:

  • Gene knockout : Disrupting competing pathways (e.g., prodigiosin biosynthesis genes) to redirect carbon flux toward 2KGA .
  • Promoter engineering : Using inducible systems (e.g., L-arabinose-induced AraC) to regulate gluconate-2-dehydrogenase expression .
  • Cofactor balancing : Overexpressing NADP⁺-dependent enzymes to maintain redox equilibrium during high-yield fermentation .

Q. What advanced techniques are suitable for studying the interaction of 2-keto-D-gluconic acid hemicalcium salt with metal ions in prebiotic chemistry simulations?

  • Isothermal titration calorimetry (ITC) quantifies binding affinities between the calcium salt and divalent cations (e.g., Mg²⁺ or Fe²⁺), which influence its role in prebiotic phosphorylation reactions . Pairing this with Raman spectroscopy can track real-time structural changes during metal coordination .

Methodological Notes

  • Sample Preparation : For crystallography, dissolve the compound in deionized water (50 mg/mL) and crystallize via vapor diffusion with 2-methyl-2,4-pentanediol .
  • Data Validation : Cross-reference NMR (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm purity >98% .

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